4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide
Description
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide (CAS No. 339025-13-7) is a synthetic small molecule with a molecular formula of C₂₀H₁₆F₃N₃O₂ and a molecular weight of 387.400 g/mol. Its structure features a benzamide core substituted with a 2-oxo-5-(trifluoromethyl)pyridinylmethyl group and an N-(4-pyridinylmethyl) moiety. It is cataloged under multiple identifiers, including CHEMBL1895296 and ZINC1400110, and is available through suppliers such as Advanced Technology & Industrial Co., Ltd. .
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)17-5-6-18(27)26(13-17)12-15-1-3-16(4-2-15)19(28)25-11-14-7-9-24-10-8-14/h1-10,13H,11-12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJSLTLXYLFULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide typically involves multi-step organic reactions. Here’s an outline of a general synthetic route:
Step 1: : Start with the preparation of 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine by cyclization reactions involving appropriate precursors.
Step 2: : Synthesize the benzenecarboxamide derivative by introducing the amide functionality through coupling reactions using reagents like carbodiimides.
Step 3: : Combine the two intermediates under specific conditions (temperature, solvents, catalysts) to form the final compound.
Industrial Production Methods
Industrial production involves optimizing these synthetic steps to maximize yield and purity. Key considerations include:
Reagent Quality: : High-purity reagents to avoid impurities.
Reaction Conditions: : Controlled temperature and pressure settings.
Purification: : Techniques like recrystallization and chromatography for final product isolation.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions such as:
Oxidation: : Converts functional groups into their oxidized forms, e.g., alcohol to ketone.
Reduction: : Commonly involves converting a ketone to an alcohol using reducing agents like NaBH₄.
Substitution: : Replaces one group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Typical reagents include:
Oxidation: : KMnO₄, H₂O₂.
Reduction: : NaBH₄, LiAlH₄.
Substitution: : Alkyl halides for alkylation, acyl chlorides for acylation.
Major Products
Products depend on the reaction type, such as:
Oxidation: : Conversion to ketones or acids.
Reduction: : Formation of alcohols.
Substitution: : Various substituted derivatives.
Scientific Research Applications
Chemistry
Used as a model compound for studying complex organic reactions and catalyst designs.
Biology
Investigated for its potential biological activities, like enzyme inhibition or receptor binding.
Medicine
Explored for its therapeutic potential in drug development, particularly for conditions like inflammation or cancer.
Industry
Utilized in material science for the development of novel materials with specific properties.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets:
Molecular Targets: : Enzymes, receptors.
Pathways: : Interacts with signaling pathways affecting biological processes like cell growth or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct biological or pharmacological data for 339025-13-7 are unavailable in the provided evidence, structural comparisons with related compounds highlight key distinctions in functional groups and physicochemical properties. Below is an analysis based on structural analogs from the evidence:
Structural Analog 1: 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7)
- Core Structure : This compound replaces the benzamide core of 339025-13-7 with a piperazine-carboxamide scaffold.
- Substituents : The 3-chloro-5-(trifluoromethyl)pyridinyl group introduces additional halogenation, which may enhance lipophilicity compared to the 2-oxo-pyridinyl group in 339025-13-6.
Structural Analog 2: 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS 346457-03-2)
- Core Structure : This analog substitutes the benzamide with a pyrrolidinecarboxamide, introducing a five-membered ring that may influence conformational flexibility.
- Substituents : The 4-fluorophenyl group enhances electron-withdrawing effects compared to the trifluoromethylpyridinyl group in 339025-13-7.
- Pharmacokinetic Implications : The fluorinated aromatic ring may improve metabolic stability but reduce solubility relative to the pyridine-rich 339025-13-7 .
Comparative Data Table
| Parameter | 339025-13-7 (Target Compound) | 866137-49-7 (Analog 1) | 346457-03-2 (Analog 2) |
|---|---|---|---|
| Molecular Formula | C₂₀H₁₆F₃N₃O₂ | C₂₀H₁₅ClF₃N₄O₃ | C₁₇H₁₆FN₃O₂ |
| Molecular Weight (g/mol) | 387.400 | 467.808 | 325.329 |
| Core Structure | Benzamide | Piperazine-carboxamide | Pyrrolidinecarboxamide |
| Key Substituents | 2-oxo-5-(trifluoromethyl)pyridinyl | 3-chloro-5-(trifluoromethyl)pyridinyl | 4-fluorophenyl |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 6 | 7 | 4 |
Hypothesized Functional Differences
- Lipophilicity : The trifluoromethyl group in 339025-13-7 likely enhances lipophilicity compared to the fluorophenyl group in 346457-03-2 but may be less lipophilic than the chloro-trifluoromethylpyridinyl group in 866137-49-7 .
- Binding Interactions: The dual pyridine rings in 339025-13-7 could facilitate π-π stacking or metal coordination, whereas the benzoxazinone in 866137-49-7 may engage in stronger hydrogen bonding .
- Metabolic Stability : The absence of halogens in 339025-13-7’s pyridinyl group might reduce oxidative metabolism compared to 866137-49-7’s chloro-substituted analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
